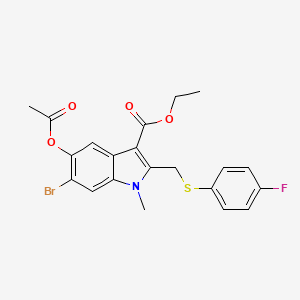
ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound. Its chemical structure comprises an indole core substituted with bromine, fluorine, and an acetoxy group. The ethyl ester at the carboxylate position indicates its esterified form.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, acetylation, and thiolation. Detailed synthetic pathways and reaction conditions are documented in relevant literature.
Molecular Structure Analysis
The molecular formula of ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate is C~21~H~17~BrFNO~4~S. Its three-dimensional structure reveals the spatial arrangement of substituents around the indole nucleus. Computational studies and spectroscopic techniques provide insights into its conformation and stereochemistry.
Chemical Reactions Analysis
This compound may participate in various chemical reactions, such as nucleophilic substitutions, ester hydrolysis, and oxidative processes. Investigating its reactivity with different reagents and conditions is essential for understanding its behavior.
Physical And Chemical Properties Analysis
- Melting Point : Determining the melting point provides insights into its purity and crystallinity.
- Solubility : Investigating its solubility in various solvents aids in formulation and delivery.
- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial for practical applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Technology and Process Optimization :
- Huang Bi-rong (2013) discussed the synthesis of a closely related compound, 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, using 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine. The study optimized the synthesis process parameters, achieving a yield of 84.6% and a purity of more than 98% (Huang Bi-rong, 2013).
Crystal Structure Analysis and Molecular Studies :
- Da-Yun Luo et al. (2019) synthesized and analyzed the structure of a related compound, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate. The study involved single crystal X-ray analysis and vibrational spectral studies (Da-Yun Luo et al., 2019).
Antiviral Activity Research :
- A. Ivashchenko et al. (2014) explored the antiviral activity of related compounds, including ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives. The study assessed their efficacy against influenza A, bovine viral diarrhea virus, and hepatitis C virus (A. Ivashchenko et al., 2014).
Biological Activity and Anti-Hepatitis B Virus Activities :
- Chunshen Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus (HBV) activities. One of the compounds showed significant anti-HBV activity, surpassing the positive control lamivudine (Chunshen Zhao et al., 2006).
Antimicrobial and Anticancer Potential :
- Sandeep Sharma et al. (2012) synthesized a series of compounds including 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters. These compounds were evaluated for their antimicrobial and anticancer potential, showing promising results (Sandeep Sharma et al., 2012).
Safety And Hazards
Safety considerations include handling precautions, toxicity, and environmental impact. Consult safety data sheets and relevant literature for detailed information.
Zukünftige Richtungen
Future research should focus on:
- Elucidating its pharmacological activity.
- Investigating potential therapeutic applications.
- Developing derivatives with improved properties.
Eigenschaften
IUPAC Name |
ethyl 5-acetyloxy-6-bromo-2-[(4-fluorophenyl)sulfanylmethyl]-1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFNO4S/c1-4-27-21(26)20-15-9-19(28-12(2)25)16(22)10-17(15)24(3)18(20)11-29-14-7-5-13(23)6-8-14/h5-10H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNMYSTCMPCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C)CSC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-acetoxy-6-bromo-2-((4-fluorophenylthio)methyl)-1-methyl-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



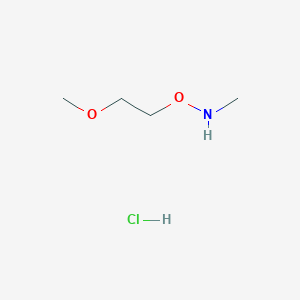
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)
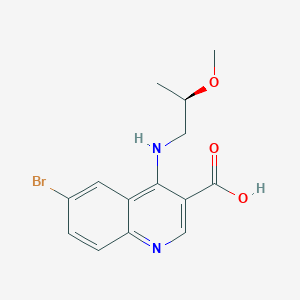

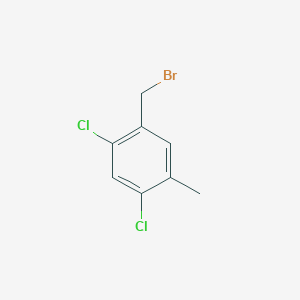
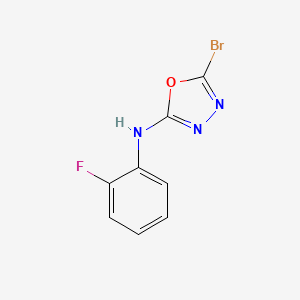





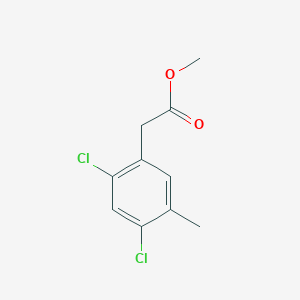
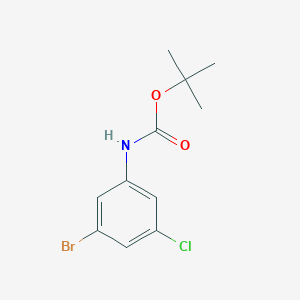
![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)